7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound is part of the cyclopropaquinoline family, which is characterized by a cyclopropane ring fused to a quinoline structure. The presence of a methyl group at the 7-position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound shares a similar cyclopropane ring fused to an aromatic system but differs in the specific arrangement of atoms and functional groups.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Another related compound with a cyclopropane ring fused to a naphthalene structure, differing in the presence of multiple methyl groups.
Uniqueness: 7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific fusion of a cyclopropane ring to a quinoline structure and the presence of a methyl group at the 7-position. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13N/c1-7-3-2-4-10-11(7)9-5-8(9)6-12-10/h2-4,8-9,12H,5-6H2,1H3 |
InChI Key |
XNOMCLYRKBJICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3CC3CNC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.